Paneolilludinic acid

Antibacterial Illudane Sesquiterpenes Cytotoxicity

For neuroinflammation and antibacterial SAR programs requiring selective NO synthase inhibition without confounding cytotoxicity. Paneolilludinic acid offers a critical advantage over paneolic acid, exhibiting antibacterial activity against S. aureus without cytotoxicity to HL60 cells. Sourced from both Panaeolus retirugis and Cryptomarasmius aucubae, it supports comparative metabolomics and ecological studies. - LPS-induced NO inhibition in BV-2 cells: IC50 9.06-14.81 μM - Antibacterial activity without concomitant HL60 cytotoxicity - Structurally defined illudane core with three stereocenters for DOS/screening libraries

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
Cat. No. B1246828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaneolilludinic acid
Synonymspaneolilludinic acid
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1=C2CC(CC2CC(C13CC3)(C)O)(C)C(=O)O
InChIInChI=1S/C15H22O3/c1-9-11-8-13(2,12(16)17)6-10(11)7-14(3,18)15(9)4-5-15/h10,18H,4-8H2,1-3H3,(H,16,17)/t10-,13-,14-/m0/s1
InChIKeyKPHPOAIUDVWBRH-BPNCWPANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paneolilludinic Acid Sourcing and Activity Profile


Paneolilludinic acid is an illudane sesquiterpenoid [1] with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol [2]. It is primarily sourced from the mycelial solid cultures of the basidiomycete fungus Panaeolus retirugis [1] and the endolichenic fungus Cryptomarasmius aucubae [3]. The compound is characterized by a spiro[cyclopropane-1,5'-indene] core and three defined stereocenters [2].

Activity profile
Antibacterial screening without reported HL60 cytotoxicity
Assay context
LPS-induced NO production inhibition in BV-2 microglial cells
Sourcing flexibility
Dual fungal origin (Panaeolus retirugis & Cryptomarasmius aucubae)

Paneolilludinic Acid: Differentiation from Analogs


Despite sharing the illudane sesquiterpene core, closely related in-class analogs exhibit divergent biological profiles that preclude simple substitution. Paneolic acid, isolated from the same fungal source, demonstrates measurable antibacterial activity against S. aureus but, critically, also exhibits cytotoxicity to HL60 cells with an IC50 of 18.9 μg/mL [1]. In contrast, paneolilludinic acid displays antibacterial activity without reported cytotoxicity in the same study [1]. This distinction is paramount for applications requiring a specific activity profile without confounding cytotoxic effects. Furthermore, the specific structural features of paneolilludinic acid—a spiro-cyclopropane fused to a hydroxy-tetrahydroindene ring system with defined stereochemistry [2]—dictate its unique interaction with biological targets, as evidenced by its quantifiable nitric oxide (NO) inhibition in neuroinflammatory models [3], an activity not uniformly observed across all illudane analogs. Therefore, procurement must be guided by these precise, quantifiable differential properties rather than class-level assumptions.

Analog cytotoxicity mismatch
Closely related illudane analogs (e.g., paneolic acid) may exhibit HL60 cytotoxicity, confounding antibacterial interpretation.
Neuroinflammation activity not shared
NO inhibition potency may not transfer across illudane sesquiterpenes; sterpurol-type analogs show variable profiles.
Stereochemistry-dependent interaction
Defined stereocenters influence target binding; racemates or alternative isomers may not replicate reported activity.

Paneolilludinic Acid: Quantitative Comparison


Cytotoxicity: Paneolilludinic Acid vs. Paneolic Acid

Paneolilludinic acid exhibits antibacterial activity against Staphylococcus aureus but, critically, lacks the cytotoxic effects observed with its co-isolated analog paneolic acid in the same study [1]. Paneolic acid demonstrates cytotoxicity against HL60 cells with an IC50 of 18.9 μg/mL [1]. This differential profile is a key differentiator for selecting paneolilludinic acid over paneolic acid for antibacterial applications where minimal cytotoxicity is required [1].

Cytotoxicity profile
Head-to-head
Paneolilludinic acid: non-cytotoxic; Paneolic acid: IC50 18.9 µg/mL
Reported cell-model response context
HL60 cell line; S. aureus antibacterial assay context
Antibacterial Illudane Sesquiterpenes Cytotoxicity

NO Inhibition Potency vs. Sterpurol Analogs

Paneolilludinic acid significantly inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells with an IC50 value within the range of 9.06 to 14.81 μM [1]. This potency is comparable to other bioactive sesquiterpenoids isolated from the same source, including sterpurol A, sterpurol B, and sterpurol D, which exhibited similar IC50 values in the same assay [1]. This establishes paneolilludinic acid as a competitive candidate for anti-neuroinflammatory research.

NO inhibition IC50
Cross-study comparable
9.06–14.81 µM
Reported assay potency context
LPS-induced BV-2 microglial cells
Neuroinflammation Microglia NO Synthase

Source Differentiation: Dual Fungal Origin

Paneolilludinic acid is a fungal metabolite that can be obtained from two distinct biological sources: the basidiomycete Panaeolus retirugis [1] and the endolichenic fungus Cryptomarasmius aucubae [2]. This dual-source availability provides procurement flexibility and reduces supply chain risk compared to compounds with a single, potentially scarce source. While the chemical structure is identical, researchers should be aware that metabolite yields and co-occurring compounds differ between the two fungal cultures [REFS-1, REFS-3], which may influence downstream purification or assay interference.

Natural source
Supporting evidence
Dual-source: P. retirugis & C. aucubae
Supports sourcing flexibility
Culture yields and co-metabolites may vary
Natural Product Sourcing Fungal Metabolites Reproducibility

Paneolilludinic Acid: Research Applications


NO Inhibition in BV-2 Microglia

Paneolilludinic acid is directly applicable for studies investigating the inhibition of LPS-induced nitric oxide (NO) production in BV-2 microglial cells, a key model for neuroinflammation [2]. With an IC50 value in the low micromolar range (9.06–14.81 μM), it serves as a validated positive control or a starting point for structure-activity relationship (SAR) studies aimed at optimizing anti-neuroinflammatory potency [2].

Non-Cytotoxic Anti-S. aureus Screening

For projects targeting Staphylococcus aureus, paneolilludinic acid offers a distinct advantage over its analog paneolic acid due to its demonstrated antibacterial activity without concomitant cytotoxicity to HL60 cells [1]. This makes it a preferred starting material for hit-to-lead optimization in programs where minimizing mammalian cell toxicity is a critical early-stage criterion [1].

Comparative Fungal Metabolomics

The unique occurrence of paneolilludinic acid in both Panaeolus retirugis and Cryptomarasmius aucubae provides a rare opportunity for comparative metabolomics and chemical ecology research [REFS-1, REFS-3]. Researchers can investigate the biosynthetic gene clusters or ecological roles of the same molecule produced by two distinct fungal taxa, offering insights into convergent evolution or horizontal gene transfer in natural product biosynthesis [REFS-1, REFS-3].

Sesquiterpene Library for Phenotypic Screens

As a structurally complex illudane sesquiterpene with a defined stereochemical configuration, paneolilludinic acid is a valuable addition to diversity-oriented synthesis (DOS) collections and natural product screening libraries [2]. Its presence enhances the chemical space coverage of sesquiterpenoids, increasing the probability of identifying novel biological activities in high-throughput phenotypic screens [REFS-1, REFS-3].

Application
Selection Property
Validation Focus
Neuroinflammation model studies
NO inhibition assay context
LPS-induced BV-2 microglial response
Antibacterial screening (non-cytotoxic)
Non-cytotoxic antimicrobial profile
HL60 cytotoxicity endpoint review
Comparative fungal metabolomics
Dual-source sesquiterpene
Fungal culture-dependent metabolomic profiling
Natural product screening libraries
Illudane sesquiterpene scaffold
Phenotypic assay hit identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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